molecular formula C19H27NO3 B3029594 Tetrabenazine CAS No. 718635-93-9

Tetrabenazine

Numéro de catalogue B3029594
Numéro CAS: 718635-93-9
Poids moléculaire: 317.4 g/mol
Clé InChI: MKJIEFSOBYUXJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrabenazine is a medication that has been extensively studied for its effects on hyperkinetic movement disorders. It is a presynaptic monoamine depleting agent, which means it can reduce the levels of certain neurotransmitters in the brain, particularly dopamine. This action is believed to contribute to its effectiveness in treating disorders characterized by involuntary movements, such as Huntington's disease, tardive dyskinesia, and various forms of dystonia . Tetrabenazine is the only drug approved by the US FDA specifically for the treatment of chorea associated with Huntington's disease .

Synthesis Analysis

The asymmetric synthesis of tetrabenazine has been achieved with high enantiomeric excess, which is important for therapeutic and molecular imaging applications. The process involves a palladium-catalyzed asymmetric malonate addition followed by several diastereoselective transformations to establish the necessary stereocenters .

Molecular Structure Analysis

Tetrabenazine is a synthetic derivative of benzoquinolizine. Its molecular structure includes a hexahydro-11bH-benzo[a]quinolizine core with various functional groups that are crucial for its pharmacological activity. The structure of tetrabenazine allows it to interact with monoamine transporter proteins and deplete monoamines such as dopamine from nerve terminals .

Chemical Reactions Analysis

Tetrabenazine undergoes metabolic transformation in the body, leading to the formation of several metabolites. The main metabolic pathways include the reduction of the keto group, oxidation of the isobutyl side chain, and selective cleavage of the methoxy groups, followed by conjugation with glucuronic acid for excretion . These metabolic reactions are consistent across different species, including rabbits, dogs, and humans.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrabenazine are closely related to its pharmacokinetics and pharmacodynamics. It is rapidly metabolized in the liver to active metabolites, some of which are potent inhibitors of the vesicular monoamine transporter type 2 (VMAT2). This rapid metabolism and the reversible inhibition of VMAT2 contribute to the drug's efficacy and also to the variability in optimal dosing among individuals . The drug's solubility, stability, and ability to cross the blood-brain barrier are essential for its function as a central nervous system agent.

Applications De Recherche Scientifique

  • Treatment of Huntington’s Disease

    • Tetrabenazine tablets are used to treat involuntary movements (chorea) caused by Huntington’s disease . Huntington’s disease is a rare, inherited disease that causes nerve cells in the brain to breakdown and die .
    • Tetrabenazine helps control involuntary body movement of Huntington’s disease, but does not help the psychiatric and thinking (cognitive) symptoms, and it does not cure the disease .
    • Tetrabenazine is thought to work by changing the level of natural substances in the brain that control muscle movement .
  • Treatment of Tourette Syndrome and Other Tic Disorders

    • Tetrabenazine has been used as a treatment for Tourette syndrome and other tic disorders .
    • The drug works by blocking the protein VMAT2 which lowers the amount of messenger chemicals (dopamine, serotonin, norepinephrine, and histamine) in the nerve cells .
  • Treatment of Tardive Dyskinesia

    • Tetrabenazine is used to treat tardive dyskinesia , a serious and sometimes irreversible side effect of long-term use of many antipsychotics, mainly typical antipsychotics .
    • The drug works by reducing the amount of certain chemicals in the body that are overly active in people with this condition .
  • Treatment of Hemiballismus

    • Hemiballismus is a condition characterized by spontaneous flinging limb movements due to contra-lateral subthalamic nucleus damage .
    • Tetrabenazine has been used to manage the symptoms of this condition .
  • Use as an Antipsychotic in the Treatment of Schizophrenia

    • Tetrabenazine has been used as an antipsychotic in the treatment of schizophrenia, both in the past and in modern times .
    • The drug works by reducing the amount of certain chemicals in the body that are overly active in people with this condition .
  • PET Imaging Agents

    • Tetrabenazine-based PET imaging agents, such as 11 C-TBZ 5 or 18 F-fluoropropyl-α-HTBZ 6, have been reported .
    • These agents are used in PET scans to help visualize certain tissues or organs in the body .
  • Treatment of Huntington’s Disease

    • Tetrabenazine tablets are used to treat involuntary movements (chorea) caused by Huntington’s disease . Huntington’s disease is a rare, inherited disease that causes nerve cells in the brain to breakdown and die .
    • Tetrabenazine helps control involuntary body movement of Huntington’s disease, but does not help the psychiatric and thinking (cognitive) symptoms, and it does not cure the disease .
    • Tetrabenazine is thought to work by changing the level of natural substances in the brain that control muscle movement .
  • Treatment of Tourette Syndrome and Other Tic Disorders

    • Tetrabenazine has been used as a treatment for Tourette syndrome and other tic disorders .
    • The drug works by blocking the protein VMAT2 which lowers the amount of messenger chemicals (dopamine, serotonin, norepinephrine, and histamine) in the nerve cells .
  • Treatment of Tardive Dyskinesia

    • Tetrabenazine is used to treat tardive dyskinesia , a serious and sometimes irreversible side effect of long-term use of many antipsychotics, mainly typical antipsychotics .
    • The drug works by reducing the amount of certain chemicals in the body that are overly active in people with this condition .
  • Treatment of Hemiballismus

    • Hemiballismus is a condition characterized by spontaneous flinging limb movements due to contra-lateral subthalamic nucleus damage .
    • Tetrabenazine has been used to manage the symptoms of this condition .
  • Use as an Antipsychotic in the Treatment of Schizophrenia

    • Tetrabenazine has been used as an antipsychotic in the treatment of schizophrenia, both in the past and in modern times .
    • The drug works by reducing the amount of certain chemicals in the body that are overly active in people with this condition .
  • PET Imaging Agents

    • Tetrabenazine-based PET imaging agents, such as 11 C-TBZ 5 or 18 F-fluoropropyl-α-HTBZ 6, have been reported .
    • These agents are used in PET scans to help visualize certain tissues or organs in the body .

Safety And Hazards

Tetrabenazine increases the risk of depression and suicidal thoughts and behavior in patients with Huntington’s disease . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Orientations Futures

Tetrabenazine has led to advanced applications and in-depth investigation of prodrug design and metabolite drug discovery . After a series of research studies, tetrabenazine derivatives such as valbenazine and deutetrabenazine have been approved by the US FDA . In addition, radioisotopically labeled tetrabenazine permits the early diagnosis of Parkinson’s disease, which is difficult to treat during the later stages of this disease .

Propriétés

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127442
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ...
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tetrabenazine

Color/Form

Prisms from methanol

CAS RN

718635-93-9, 58-46-8
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718635-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TETRABENAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRABENAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabenazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

(2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide (800 mg, 2.55 mmol, 1.00 equiv) was added to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (100 mg, 2.62 mmol, 1.00 equiv) and ethanol (10 mL). The resulting solution was heated at reflux for about 5 hours, and then water (20 mL) was added. Following standard extractive workup with dichloromethane (3×50 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4)) to afford the title compound as a white solid (300 mg, yield=36%). 1H NMR (300 MHz, CDCl3), δ 6.63 (s, 1H), 6.55 (s, 1H), 3.89 (s, 3H), 3.83 (s, 3H), 3.55 (s, 1H), 3.22-3.28 (m, 1H), 2.94-3.14 (m, 4H), 2.31-2.65 (m, 4H), 1.73-1.81 (t, 1H, J=11.4), 1.33-1.39 (m, 1H), 0.996-1.067 (t, 1H, J=10.5), 0.79-0.85 (m, 6H) LC-MS: m/z=318 (MH)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 6,7-dimethoxy-3,4-dihydroisoquinoline (13 g, 67.8 mmol), 3-dimethylaminomethyl-5-methyl-hexan-2-one methiodide 1b (26 g, 81.4 mmol) and EtOH (130 mL). The suspension was heated to 80° C. overnight. The reaction mixture was allowed to cool to room temperature and H2O (200 mL) was added forming a precipitate. The EtOH was removed in vacuo and CH2Cl2 (400 mL) was added. A 10% NaOH solution was added to the mixture until basic. The aqueous layer was then extracted 3× with CH2Cl2 (250 mL). The organic layers were combined, dried over MgSO4 and concentrated. The crude reaction mixture was purified via flash column chromatography (0.5:9.5 Acetone:CH2Cl2) and further recrystallized from EtOAc and Hexanes to give 16.1 g (51 mmol) of a racemic mix of (3S,11bS) and (3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one 1c (tetrabenazine, TBZ) in a 75% yield. The enantiomers of tetrabenazine were separated by SFC utilizing a Chiralpak AD-H column with 15% CAN/MeOH plus 0.5% DMEA at 2.5 mL/min at 100 bar and 35° C. to yield 4.3 g of (3R,11bR)-tetrabenazine 1c.1 and 4.3 g of (3S,11bS)-tetrabenazine 1c.2. (3R,11bR)-tetrabenazine 1c.1: MS calcd: (317); Found 318.7 (M+H). (3S,11bS)-tetrabenazine 1c.2: MS calcd: (317); Found 318.7 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrabenazine
Reactant of Route 2
Tetrabenazine
Reactant of Route 3
Reactant of Route 3
Tetrabenazine
Reactant of Route 4
Tetrabenazine
Reactant of Route 5
Tetrabenazine
Reactant of Route 6
Tetrabenazine

Citations

For This Compound
16,400
Citations
A Fasano, AR Bentivoglio - Expert opinion on pharmacotherapy, 2009 - Taylor & Francis
Background: Tetrabenazine (TBZ) depletes presynaptic dopamine in the CNS. It has been found to be beneficial in hyperkinetic movement disorders without carrying the extrapyramidal …
Number of citations: 57 www.tandfonline.com
C Kenney, J Jankovic - Expert review of neurotherapeutics, 2006 - Taylor & Francis
Tetrabenazine, a dopamine-depleting agent first synthesized half a century ago, was initially developed for the treatment of schizophrenia. Although psychotic disorders have since …
Number of citations: 164 www.tandfonline.com
JJ Chen, WG Ondo, K Dashtipour, DM Swope - Clinical therapeutics, 2012 - Elsevier
BACKGROUND: Tetrabenazine (TBZ) is a monoamine storage inhibitor that was first introduced in the 1970s for the management of hyperkinetic movement disorders. Despite …
Number of citations: 173 www.sciencedirect.com
D Paleacu, N Giladi, O Moore, A Stern… - Clinical …, 2004 - journals.lww.com
Tetrabenazine (TBZ) is a catecholamine depletor used for the treatment of a variety of movement disorders. The purpose of this study was to assess the efficacy of TBZ in a retrospective …
Number of citations: 124 journals.lww.com
J Jankovic, K Clarence-Smith - Expert review of neurotherapeutics, 2011 - Taylor & Francis
Tetrabenazine (TBZ; Xenazine ® ) is a potent, selective, reversible depletor of monoamines from nerve terminals. TBZ inhibits the vesicular monoamine transporter type 2 which, in …
Number of citations: 147 www.tandfonline.com
J Jankovic, J Beach - Neurology, 1997 - AAN Enterprises
Article abstract-Over the past 15 years we have treated 526 patients with severe hyperkinetic movement disorders with tetrabenazine (TBZ), a monoamine-depleting and a dopamine-…
Number of citations: 404 n.neurology.org
MR Hayden, BR Leavitt, U Yasothan… - Nature reviews Drug …, 2009 - search.ebscohost.com
… Basis of discovery Tetrabenazine was … tetrabenazine is not clear. However, it is thought to be related to depletion of monoamines from nerve terminals due to the ability of tetrabenazine …
Number of citations: 64 search.ebscohost.com
Huntington Study Group - Neurology, 2006 - AAN Enterprises
Background: Tetrabenazine (TBZ) selectively depletes central monoamines by reversibly binding to the type 2 vesicular monoamine transporter. Open-label reports indicate TBZ is …
Number of citations: 538 n.neurology.org
C Kenney, C Hunter, J Jankovic - Movement disorders: official …, 2007 - Wiley Online Library
We sought to review the long‐term tolerability of tetrabenazine (TBZ) and seek determinants of tolerability in the treatment of hyperkinetic movement disorders. A retrospective chart …
N Kaur, P Kumar, S Jamwal, R Deshmukh… - Annals of …, 2016 - karger.com
Background: Tetrabenazine (TBZ) is the only US Food and Drug Administration-approved drug for the treatment of chorea related to Huntington's disease and other hyperkinetic …
Number of citations: 65 karger.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.